

Application Notes and Protocols for AOH1160 in Neuroblastoma Xenograft Mouse Models

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AOH1160**, a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), in neuroblastoma xenograft mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of **AOH1160**.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. High-risk neuroblastoma has a poor prognosis, necessitating the development of novel therapeutic strategies. **AOH1160** is a potent and selective inhibitor of a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed in many cancer cells, including neuroblastoma, but not in non-malignant cells.^{[1][2][3]} By targeting caPCNA, **AOH1160** interferes with DNA replication and repair, leading to selective cancer cell death.^{[1][2][4]}

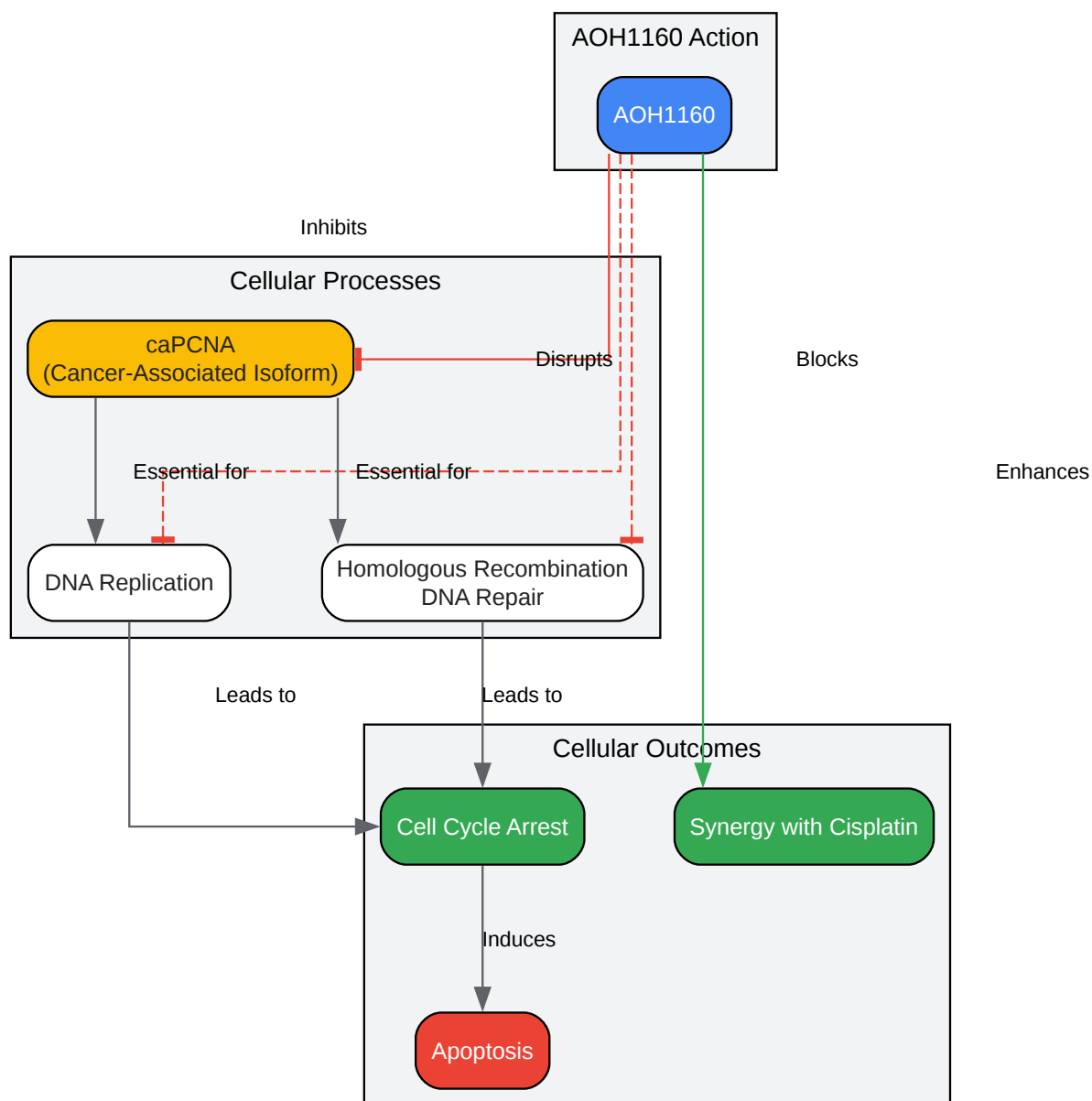
Mechanism of Action

AOH1160 selectively targets a cancer-specific isoform of PCNA. This targeted inhibition disrupts critical cellular processes in neuroblastoma cells:

- **Interference with DNA Replication:** **AOH1160** disrupts the normal function of PCNA at the replication fork.^{[1][2][4]}

- Blockade of Homologous Recombination (HR)-Mediated DNA Repair: The inhibitor prevents the repair of DNA double-strand breaks through the HR pathway.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Sensitization to Chemotherapy: **AOH1160** has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[\[1\]](#)[\[2\]](#)[\[5\]](#)

AOH1160 Signaling Pathway



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Caption: Mechanism of **AOH1160** in neuroblastoma cells.

Data Presentation

The following table summarizes the key quantitative data from in vivo studies of **AOH1160** in neuroblastoma xenograft models.

Parameter	Details
Mouse Model	ES1(e)/SCID mice
Neuroblastoma Cell Lines	SK-N-AS, SK-N-BE2(c)
AOH1160 Dosage	40 mg/kg, administered orally (p.o.) once daily
Treatment Efficacy	Significantly reduced tumor burden compared to vehicle control. [5]
Toxicity	No deaths or significant weight loss observed in treated animals. A comprehensive repeated dose toxicity study showed no significant toxicity at up to 100 mg/kg for 2 weeks. [5]
Combination Therapy	AOH1160 sensitizes neuroblastoma cells to cisplatin. [1] [2] [5]

Experimental Protocols

Neuroblastoma Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing subcutaneous neuroblastoma xenografts in immunodeficient mice.

Materials:

- Neuroblastoma cell lines (e.g., SK-N-AS, SK-N-BE2(c))
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can enhance tumor take rate)
- 6-8 week old female ES1(e)/SCID or athymic nude mice

- Syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

Procedure:

- Cell Preparation:
 - Culture neuroblastoma cells to 70-80% confluency.
 - Harvest cells using trypsin-EDTA and wash with PBS.
 - Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^6 to 1×10^7 cells per 100-200 μL . Keep cells on ice.
- Tumor Cell Implantation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane.
 - Shave the hair on the flank of the mouse.
 - Gently lift the skin on the flank and inject 100-200 μL of the cell suspension subcutaneously.
- Tumor Growth Monitoring:
 - Monitor the mice daily for tumor appearance.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$.
 - Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-150 mm^3 .

AOH1160 Formulation and Administration

This protocol describes the preparation and oral administration of **AOH1160** to mice.

Materials:

- **AOH1160** powder
- Vehicle for oral formulation (specific details should be optimized based on the compound's properties, a previously reported formulation is provided below)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

AOH1160 Oral Formulation (Example):

A previously described dosing solution was prepared by dissolving **AOH1160** in a vehicle consisting of Kolliphor HS 15, Poloxamer 407, Butylated Hydroxyanisole, Butylated Hydroxytoluene, and Propyl Gallate under a continuous flush of nitrogen gas at 60 °C. The final concentration for dosing in mice was achieved by diluting this stock with drinking water.

Procedure:

- Preparation of Dosing Solution:
 - Prepare the **AOH1160** formulation to a final concentration suitable for a 40 mg/kg dose in a volume of approximately 100-200 µL per mouse.
 - Ensure the solution is homogenous before each use.
- Oral Administration:
 - Gently restrain the mouse.
 - Insert the oral gavage needle carefully into the esophagus.
 - Slowly administer the **AOH1160** solution.

- Administer once daily.
- For the control group, administer the vehicle only.
- Monitoring:
 - Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
 - Measure body weight 2-3 times per week.

Combination Therapy with Cisplatin

This protocol provides a general guideline for combining **AOH1160** with cisplatin. The optimal dose and schedule may need to be determined empirically.

Materials:

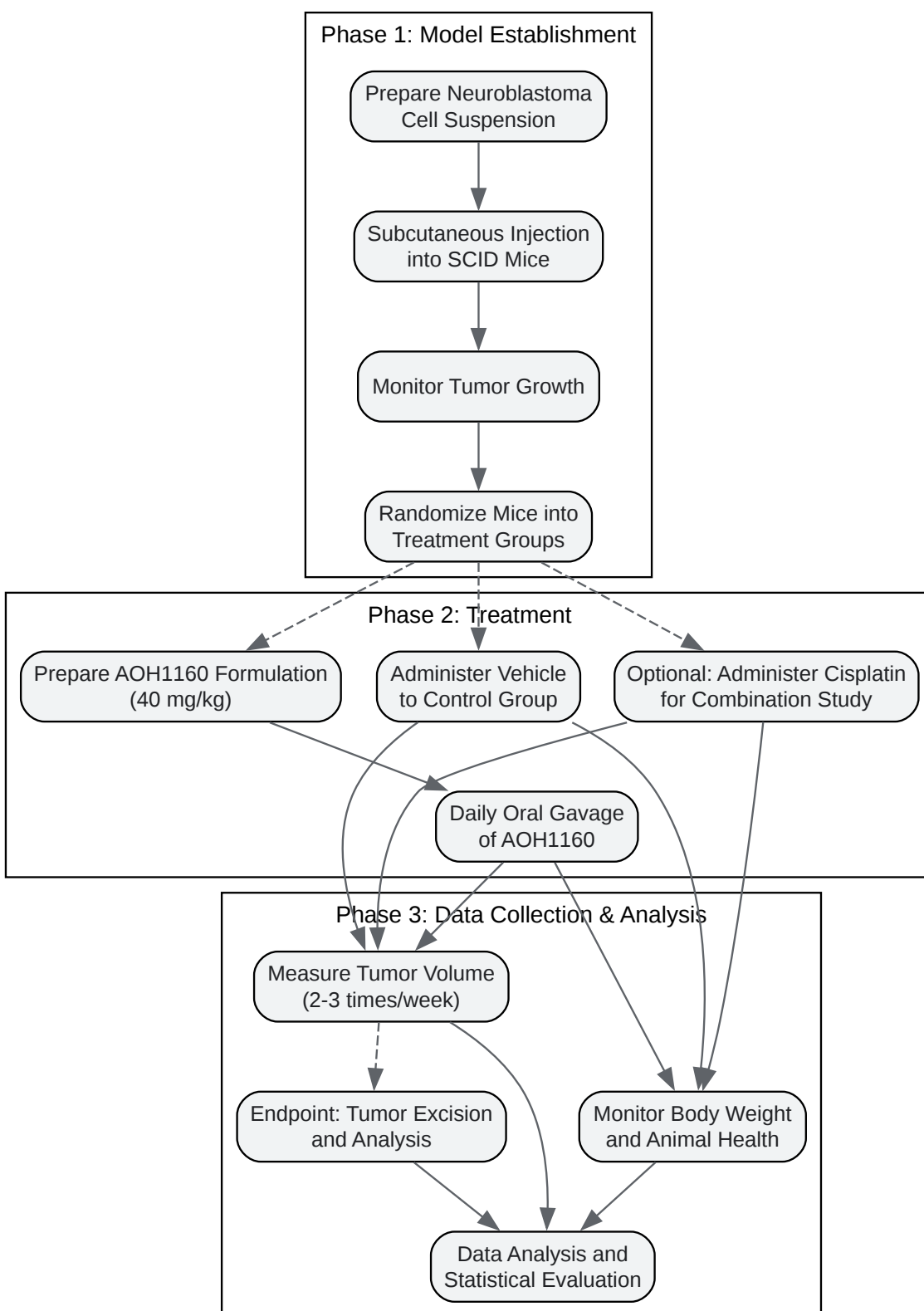
- **AOH1160** (formulated for oral administration)
- Cisplatin (formulated for intraperitoneal injection)
- Sterile saline
- Syringes (1 mL) and needles (27-30 gauge)

Procedure:

- Treatment Groups:
 - Group 1: Vehicle control
 - Group 2: **AOH1160** (40 mg/kg, p.o., daily)
 - Group 3: Cisplatin (e.g., 2-5 mg/kg, i.p., once or twice weekly)
 - Group 4: **AOH1160** (40 mg/kg, p.o., daily) + Cisplatin (e.g., 2-5 mg/kg, i.p., once or twice weekly)

- Administration:
 - Administer **AOH1160** orally as described in Protocol 2.
 - Administer cisplatin via intraperitoneal (i.p.) injection. The timing of cisplatin administration relative to **AOH1160** should be consistent throughout the study (e.g., administer cisplatin 1-2 hours after **AOH1160**).
- Monitoring:
 - Monitor tumor growth and animal health as described in the previous protocols.
 - Pay close attention to signs of combined toxicity.

Experimental Workflow Diagram



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